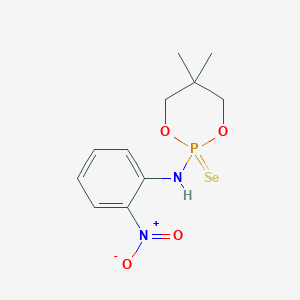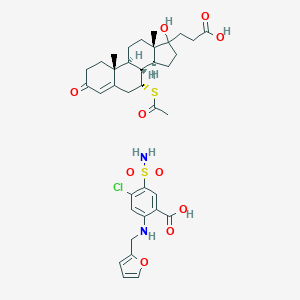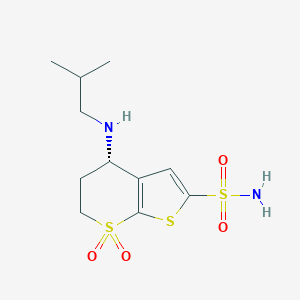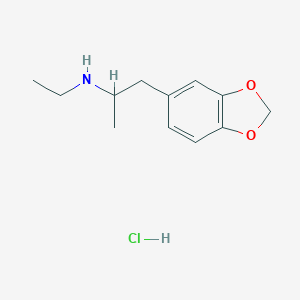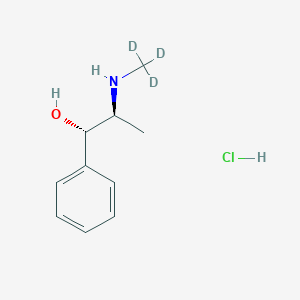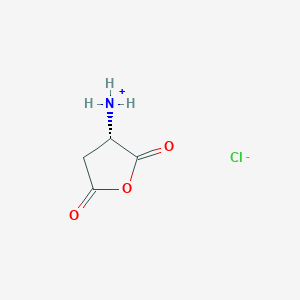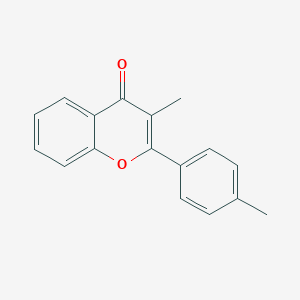
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: For better control over reaction conditions
Purification techniques: Such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate
Reduction: Reduction to dihydro derivatives using reducing agents like sodium borohydride
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigating its potential as an enzyme inhibitor or receptor modulator
Medicine: Exploring its therapeutic potential in treating diseases such as cancer or inflammation
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways
Receptors: Modulation of receptor activity to alter cellular responses
Pathways: Interference with signaling pathways to exert therapeutic effects
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound with similar structural features
Flavonoids: Naturally occurring compounds with a benzopyran core
Coumarins: Compounds with a similar lactone ring structure
Uniqueness
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.
Properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVCSURNBVSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


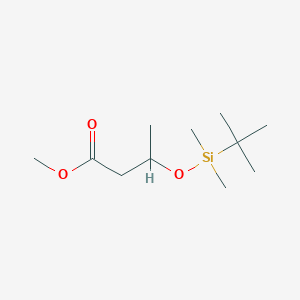
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
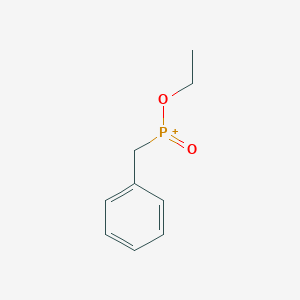
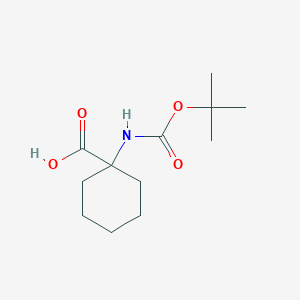
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
